molecular formula C15H14N6O3S2 B11358125 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11358125
M. Wt: 390.4 g/mol
InChI Key: XCHOVZCHCSSDDL-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide is linked to a phenyl ring bearing a sulfamoyl group, which connects to a 4-methylpyrimidin-2-yl moiety. This structure combines electron-deficient heterocycles (thiadiazole, pyrimidine) with hydrogen-bonding groups (sulfamoyl, carboxamide), making it a candidate for targeting enzymes or receptors requiring polar interactions .

Properties

Molecular Formula

C15H14N6O3S2

Molecular Weight

390.4 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C15H14N6O3S2/c1-9-7-8-16-15(17-9)20-26(23,24)12-5-3-11(4-6-12)18-14(22)13-10(2)19-21-25-13/h3-8H,1-2H3,(H,18,22)(H,16,17,20)

InChI Key

XCHOVZCHCSSDDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole moiety is susceptible to nucleophilic attack at the sulfur and nitrogen atoms. Key reactions include:

Reaction Type Conditions Outcome Source
Aminolysis NH₃/EtOH, reflux (6–8 hrs)Replacement of the thiadiazole sulfur with amino groups, forming pyrazole derivatives.
Alkylation Alkyl halides, K₂CO₃, DMF (80°C)Substitution at the N-2 position with alkyl chains, enhancing lipophilicity.

Mechanistic Insight : The electron-deficient thiadiazole ring facilitates nucleophilic substitution, particularly at the sulfur atom, which acts as a leaving group .

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Application
Acidic Hydrolysis 6M HCl, reflux (12 hrs)5-Carboxylic acid derivative and aniline sulfonamide.Precursor for further functionalization.
Basic Hydrolysis NaOH (10%), H₂O/EtOH (1:1), 70°C (8 hrs)Sodium carboxylate and 4-sulfamoylaniline.Intermediate for coupling reactions.

Key Finding : Hydrolysis rates depend on steric hindrance from the methyl and sulfamoyl substituents .

Reactivity of the Sulfamoyl Group

The -NHSO₂- linkage participates in two primary reactions:

Reaction Conditions Outcome Biological Relevance
Acid-Base Interaction pH 7.4 bufferDeprotonation of the sulfonamide nitrogen, enhancing water solubility.Impacts pharmacokinetic properties.
Cross-Coupling Pd(PPh₃)₄, aryl boronic acid, DMF (100°C)Suzuki-Miyaura coupling at the phenyl ring, introducing aryl/heteroaryl groups.Modulates target-binding affinity.

Structural Impact : The sulfamoyl group’s electron-withdrawing nature stabilizes transition states during coupling reactions.

Oxidation and Reduction Reactions

The methyl group on the thiadiazole ring undergoes selective oxidation:

Reagent Conditions Product Yield
KMnO₄, H₂SO₄0°C, 2 hrs5-Carboxylic acid derivative.72%
LiAlH₄, THFReflux, 4 hrsReduction of carboxamide to amine.58%

Note : Over-oxidation risks exist due to the electron-rich thiadiazole ring .

Cycloaddition and Ring-Opening Reactions

The 1,2,3-thiadiazole core participates in cycloaddition reactions:

Reaction Partners Conditions Product
Diels-Alder Maleic anhydride, toluene110°C, 24 hrsThiadiazole-fused bicyclic adduct.
Ring-Opening H₂O₂, AcOH50°C, 6 hrsThioamide and nitrogen gas release.

Significance : Ring-opening pathways are critical for prodrug activation .

Functionalization via Carboxamide

The carboxamide group serves as a handle for derivatization:

Reaction Type Reagents Product Application
Schiff Base Formation Benzaldehyde, EtOH, ΔImine-linked conjugates.Anticancer agent precursors.
Peptide Coupling EDC/HOBt, R-NH₂Amide-bonded peptide analogs.Targeted drug delivery systems.

Optimization : Coupling efficiency depends on the steric bulk of the sulfamoylphenyl group .

Photochemical Reactions

UV irradiation induces unique reactivity:

Condition Wavelength Product Mechanism
UV-C (254 nm)CH₂Cl₂, 12 hrsThiadiazole dimer via [2+2] cycloaddition.Radical-mediated pathway.

Caution : Photodegradation impacts compound stability during storage .

Comparative Reactivity Table

A comparison with structurally related compounds:

Compound Thiadiazole Reactivity Sulfamoyl Stability Carboxamide Lability
4-Methyl-2-phenyl-N-(4-sulfamoylphenyl)thiazole-5-carboxamide ModerateHighLow
2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole HighModerateHigh
Target CompoundHighHighModerate

Scientific Research Applications

Structure and Composition

The compound features a thiadiazole ring, a sulfamoyl group, and a pyrimidine moiety. Its molecular formula is C19H19N5O5S2C_{19}H_{19}N_{5}O_{5}S_{2}, with a molecular weight of 461.5 g/mol .

Chemical Reactions

The compound can undergo several types of reactions:

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : May yield amines or other reduced derivatives.
  • Substitution : Participates in nucleophilic or electrophilic substitution reactions.

Common reagents used include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

Chemistry

In the field of chemistry, 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its diverse chemical reactivity .

Biology

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Antifungal Activity : Investigated for effectiveness against fungal pathogens.
  • Anticancer Activity : Research indicates potential effectiveness in inhibiting cancer cell growth .

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications. It shows promise in the development of new drugs targeting specific enzymes or receptors involved in disease processes. For instance, studies have highlighted its interaction with molecular targets that could lead to significant biological effects such as apoptosis in cancer cells .

Industrial Applications

The compound is also relevant in industrial contexts, particularly in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for use in materials science and other industrial applications .

Anticancer Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For example, one study reported percent growth inhibitions (PGIs) of over 80% against specific cancer types, indicating its potential as a lead compound for anticancer drug development .

Synthesis and Optimization

Research into the synthesis of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide has focused on optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis have been employed to improve efficiency .

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Compound Name Core Structure Substituents Key Differences Biological Activity References
Target Compound 1,2,3-Thiadiazole 4-methyl, 5-carboxamide linked to sulfamoylphenyl-pyrimidine Reference Not explicitly reported (in evidence)
N-(4-(Diethylamino)phenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n) 1,2,3-Thiadiazole 4-phenyl, 5-carboxamide linked to diethylaminophenyl Replaces sulfamoyl-pyrimidine with diethylamino group; alters polarity and H-bonding capacity. Likely modulates solubility and receptor affinity due to reduced H-bonding .
4-Methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide (33) 1,2,3-Thiadiazole 4-methyl, 5-carboxamide linked to oxadiazole-pyrazole-trifluoromethylphenyl Incorporates oxadiazole and trifluoromethyl groups; enhances metabolic stability and lipophilicity. Potential kinase or protease inhibition due to electron-withdrawing groups .
5-Methyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide 1,2-Oxazole 5-methyl, 3-phenyl, 4-carboxamide linked to sulfamoylphenyl-pyrimidine Replaces thiadiazole with oxazole; alters ring electronics and steric profile. May exhibit reduced electrophilicity compared to thiadiazole derivatives .

Analogues with Varied Sulfamoyl-Linked Moieties

Compound Name Core Structure Substituents Key Differences Biological Activity References
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide Benzothiophene 5-nitro, 2-carboxamide linked to sulfamoylphenyl-pyrimidine Replaces thiadiazole with benzothiophene; increases aromatic surface area. Potential use in targeting hydrophobic binding pockets .
4-Methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 1,3-Thiazole 4-methyl, 2-pyridinyl, 5-carboxamide linked to trifluoromethylphenyl Thiazole core with pyridine and CF3 groups; enhances π-π stacking and lipophilicity. Possible applications in CNS targets due to improved blood-brain barrier penetration .
BTP2 (N-{4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) 1,2,3-Thiadiazole 4-methyl, 5-carboxamide linked to bis(trifluoromethyl)pyrazolylphenyl Adds trifluoromethyl-pyrazole; known as a calcium release-activated channel (CRAC) inhibitor. Demonstrated anti-inflammatory and immunomodulatory effects .

Biological Activity

The compound 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide , a derivative of thiadiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide , with a molecular formula of C13H14N4O3SC_{13}H_{14}N_{4}O_{3}S. It is characterized by a thiadiazole ring fused with a pyrimidine sulfonamide moiety, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide show promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 28 μg/mL .

Anticancer Properties

Thiadiazole derivatives have also been evaluated for their anticancer potential. In vitro studies revealed that certain analogs exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney) cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutic agents like cisplatin .

Anti-inflammatory Effects

The anti-inflammatory activity of thiadiazoles has been documented in various studies. Compounds derived from this scaffold have shown the ability to inhibit pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents .

The mechanisms underlying the biological activities of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide are multifaceted:

  • Enzyme Inhibition : Many thiadiazoles act as inhibitors of carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : These compounds can modulate oxidative stress pathways, contributing to their anticancer and antimicrobial effects .

Case Studies

StudyFindings
Egyptian Journal of Chemistry Identified potent inhibitory effects against carbonic anhydrase isoenzymes with new derivatives outperforming standard drugs.
MDPI Research Article Demonstrated significant anticancer activity in vitro against multiple cell lines with low IC50 values compared to cisplatin.
Dovepress Review Highlighted the antimicrobial efficacy against S. aureus and E. coli, emphasizing the importance of structural modifications for enhanced activity.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Acylation : Reacting intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with acylating agents (e.g., p-fluorobenzoyl chloride) to form the carboxamide backbone .
  • Cyclization : Using iodine and triethylamine in DMF to cyclize intermediates into the 1,3,4-thiadiazole core, as demonstrated in analogous thiadiazole syntheses .
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with 4-methylpyrimidin-2-amine under controlled conditions .
    Key validation tools: Monitor reaction progress using 1^1H/13^{13}C NMR spectroscopy and HPLC for purity assessment .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer :
  • X-ray diffraction (XRD) : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Ensure high-resolution data collection to resolve intramolecular interactions (e.g., hydrogen bonding) .
  • Visualization tools : Mercury CSD 2.0 enables void analysis and packing pattern comparisons, critical for understanding crystallographic stability .
  • Validation : Cross-reference crystallographic data with analogous thiadiazole derivatives (e.g., dihedral angles and torsion parameters) to confirm structural integrity .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Spectroscopy : 1^1H NMR to verify functional groups (e.g., sulfamoyl protons at δ 7.5–8.0 ppm) and FT-IR for carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) .
  • Thermal analysis : TGA/DSC to evaluate decomposition profiles and melting points .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Methodological Answer :
  • Reaction conditions : Optimize solvent polarity (e.g., acetonitrile vs. DMF) and temperature (reflux vs. room temperature) to favor cyclization and minimize side products .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., triethylamine) to accelerate sulfamoylation .
  • Scale-up protocols : Use flow chemistry for controlled mixing and heat dissipation, reducing batch-to-batch variability .

Q. How can researchers resolve contradictions in pharmacological activity data?

  • Methodological Answer :
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
  • Data normalization : Account for batch-specific variations (e.g., solvent residues detected via GC-MS) that may skew IC50_{50} values .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 1,3,4-thiadiazole derivatives) to identify trends in bioactivity .

Q. What computational strategies are effective for modeling ligand-receptor interactions?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like pyrimidine-binding enzymes .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the sulfamoyl group in aqueous environments .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using MOE or RDKit .

Q. How can crystallographic data be validated against potential artifacts?

  • Methodological Answer :
  • Twinning analysis : Use CELL_NOW or TWINLAWS to detect and correct for twinned crystals, common in sulfonamide-containing compounds .
  • Residual density maps : Evaluate SHELXL-generated maps for unresolved electron density (>0.5 eÅ3^{-3}), indicative of disordered solvent or counterions .
  • Cross-validation : Compare experimental XRD data with DFT-optimized structures (e.g., Gaussian 16) to verify bond lengths/angles .

Q. What strategies enhance the compound’s bioavailability in preclinical studies?

  • Methodological Answer :
  • Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, succinic acid) to improve solubility .
  • Prodrug design : Modify the carboxamide group to ester prodrugs for enhanced membrane permeability .
  • In silico ADMET : Predict logP, CYP450 interactions, and plasma protein binding using SwissADME or ADMET Predictor .

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